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Introduction

Digoxigenin (DIG)-labeled nucleic acid probes offer a sensitive and safe alternative to
radioactive methods for in situ hybridization (ISH), Southern blotting, and other hybridization
techniques. The DIG system relies on the high-affinity binding of an anti-DIG antibody
conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for detection.
[1][2] Nick translation is a robust and widely used method for generating these DIG-labeled
DNA probes.[3]

The principle of nick translation involves the concerted action of two enzymes: DNase | and
DNA Polymerase 1.[3] DNase | introduces random single-strand breaks, or "nicks," into a
double-stranded DNA template. DNA Polymerase | then binds to these nicks and exhibits two
activities: a 5'— 3' exonuclease activity that removes nucleotides from the 5' side of the nick,
and a 5' - 3' polymerase activity that sequentially adds new nucleotides to the 3' end. This
process effectively "translates” the nick along the DNA strand.[3][4] When a mixture of
unlabeled dNTPs and DIG-11-dUTP is provided, the polymerase incorporates the labeled
nucleotides into the newly synthesized strand, resulting in a DIG-labeled DNA probe.

Applications

DIG-labeled probes generated by nick translation are suitable for a variety of molecular biology
applications, including:
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« In Situ Hybridization (ISH): For the localization of specific DNA sequences within
chromosomes or mRNA transcripts in cells and tissues.

e Southern Blotting: For the detection of specific DNA fragments in a complex sample.
» Northern Blotting: For the identification and quantification of specific RNA molecules.

o Colony and Plaque Hybridization: For screening bacterial colonies or phage plaques for
specific DNA sequences.

Key Advantages of DIG-Nick Translation

o Sensitivity: The sensitivity of DIG-based detection is comparable to that of radioactive
methods, capable of detecting picogram levels of target nucleic acids.

o Safety: Eliminates the risks and disposal issues associated with radioactive isotopes.
 Stability: DIG-labeled probes are stable for at least a year when stored properly.

o Versatility: The method can be used to label various DNA templates, including plasmids,
cosmids, BACs, and purified PCR products.

Experimental Considerations

o DNA Template Quality: The purity of the starting DNA is crucial for efficient labeling. It is
recommended to use purified DNA free of contaminants such as RNA, proteins, and residual
salts.

o Optimal Probe Size: For in situ hybridization, the optimal probe size is typically between 200
and 500 base pairs.[5] Shorter probes may result in poor hybridization efficiency, while
longer probes can lead to increased background signal. The final probe size is primarily
controlled by the concentration of DNase | and the incubation time.

e DNase | Concentration: The concentration of DNase | must be carefully optimized for each
DNA template, as it directly influences the number of nicks created and, consequently, the
final probe size.
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 Purification of Labeled Probe: After the labeling reaction, it is important to remove
unincorporated DIG-dUTP and other reaction components to reduce background in
subsequent hybridization experiments. This can be achieved through ethanol precipitation or
column purification.

Data Presentation

Table 1: Representative Data for DIG-Nick Translation Labeling

Parameter Typical Value/Range Notes

The amount of starting material
) can be adjusted, but reaction
Starting DNA 1 pg
components should be scaled

accordingly.

Longer incubation times can
Incubation Time 90 minutes lead to smaller probe

fragments.[5]

This temperature helps to
Incubation Temperature 15°C balance the activities of DNase

| and DNA Polymerase I.

) Ideal for in situ hybridization
Expected Probe Size 200 - 500 bp o
applications.[5]

Can be assessed by dot blot
comparison with a labeled
Labeling Efficiency Variable (often empirically control. Successful labeling will
determined) result in a significant increase
in signal compared to

unlabeled DNA.

Yield can be affected by the
) ) purification method. Ethanol
Expected Probe Yield 50-80% of starting DNA S
precipitation generally results

in good recovery.
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Experimental Protocols

Protocol 1: Digoxigenin (DIG) Labeling of DNA by Nick
Translation

This protocol is designed for labeling 1 ug of DNA in a 20 uL reaction volume.

Materials:

DNA template (plasmid, cosmid, BAC, or purified PCR product)

e DIG-Nick Translation Mix (containing DNA Polymerase I, DNase |, dNTPs, and DIG-11-
dUTP) or individual components

e 10x Nick Translation Buffer (500 mM Tris-HCI, pH 7.5; 100 mM MgClz; 50 mM DTT)
» Nuclease-free water

e 0.5MEDTA, pH 8.0

e 3 M Sodium Acetate, pH 5.2

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

TE buffer, pH 8.0
Procedure:

e Reaction Setup: In a sterile microcentrifuge tube on ice, add the following components in the
order listed:

o Nuclease-free water to a final volume of 20 pL
o 2 pL of 10x Nick Translation Buffer

o 1 ug of DNA template
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o 4 pL of DIG-Nick Translation Mix (or an optimized amount of individual enzymes and
nucleotides)

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the
reaction mixture at the bottom of the tube. Incubate the reaction at 15°C for 90 minutes.

Stopping the Reaction: Terminate the reaction by adding 2 pL of 0.5 M EDTA, pH 8.0.

(Optional) Monitoring Probe Size: To check the size of the labeled probe, take a small aliquot
(e.g., 2 yL) of the reaction and run it on a 1.5% agarose gel alongside a DNA ladder. The
labeled probe should appear as a smear in the range of 200-500 bp. If the fragments are too
large, the incubation time can be extended. If they are too small, reduce the DNase |
concentration or incubation time in future reactions.

Purification of the Labeled Probe (Ethanol Precipitation): a. Add 2 pL of 3 M Sodium Acetate,
pH 5.2, to the stopped reaction. b. Add 50 uL of ice-cold 100% ethanol. c. Mix well and
incubate at -20°C for at least 30 minutes (or overnight for better recovery). d. Centrifuge at
maximum speed (=12,000 x g) for 15-30 minutes at 4°C. e. Carefully discard the supernatant
without disturbing the pellet. f. Wash the pellet with 500 uL of ice-cold 70% ethanol. g.
Centrifuge at maximum speed for 5 minutes at 4°C. h. Carefully discard the supernatant and
air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the labeled DNA probe in
20-50 pL of TE buffer, pH 8.0.

Storage: Store the DIG-labeled probe at -20°C.

Protocol 2: Dot Blot for Estimating Labeling Efficiency

Materials:

DIG-labeled probe

Control DIG-labeled DNA (of known concentration and labeling efficiency, if available)
Unlabeled DNA (as a negative control)

Nylon or nitrocellulose membrane

Alkaline buffer (0.1 M NaOH, 0.15 M NacCl)
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Neutralization buffer (0.1 M Tris-HCI, pH 7.5; 0.15 M NaCl)

2x SSC buffer

Blocking solution (e.g., 1% Blocking Reagent in maleic acid buffer)
Anti-Digoxigenin-AP conjugate

Detection buffer (e.g., NBT/BCIP solution)

Procedure:

Prepare Dilutions: Make serial dilutions of your DIG-labeled probe, the control DIG-labeled
DNA, and the unlabeled DNA.

Spot onto Membrane: Spot 1 uL of each dilution onto a nylon or nitrocellulose membrane.

Crosslink: UV-crosslink the DNA to the membrane according to the manufacturer's
instructions.

Blocking: Incubate the membrane in blocking solution for 30 minutes at room temperature.

Antibody Incubation: Incubate the membrane with anti-Digoxigenin-AP conjugate (diluted in
blocking solution) for 30 minutes at room temperature.

Washing: Wash the membrane twice for 15 minutes each with washing buffer.

Detection: Equilibrate the membrane in detection buffer for 2-5 minutes. Incubate the
membrane in the NBT/BCIP colorimetric substrate solution in the dark until spots are clearly
visible.

Analysis: Compare the signal intensity of your labeled probe dilutions to the control dilutions
to estimate the labeling efficiency. The unlabeled DNA should not produce a signal.

Visualizations
Experimental Workflow for DIG-Nick Translation
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Caption: Workflow for generating DIG-labeled DNA probes via nick translation.
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[https://www.benchchem.com/product/b1670575#nick-translation-method-for-digoxigenin-
labeling-of-dna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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